Potassium 2-(3-sulphonatopropoxy)ethyl acrylate
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Overview
Description
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is a chemical compound with the molecular formula C8H13KO6S and a molecular weight of 276.35 g/mol . It is known for its unique structure, which includes an acrylate group and a sulphonate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate typically involves the reaction of 2-(3-sulphonatopropoxy)ethanol with acryloyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of sulphone derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the acrylate group to form corresponding alcohols.
Major Products Formed
Polymers: Through polymerization, this compound can form polymers with applications in coatings, adhesives, and biomedical materials.
Sulphone Derivatives:
Scientific Research Applications
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate involves its interaction with various molecular targets and pathways:
Polymerization: The acrylate group undergoes free radical polymerization, forming polymers with unique mechanical and chemical properties.
Biological Interactions: The sulphonate group can interact with biological molecules, enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Potassium 2-(3-sulphonatopropoxy)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Sodium 2-(3-sulphonatopropoxy)ethyl acrylate: Similar but with sodium instead of potassium as the counterion.
Uniqueness
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is unique due to its combination of an acrylate group and a sulphonate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and polymerization characteristics .
Properties
CAS No. |
93841-08-8 |
---|---|
Molecular Formula |
C8H13KO6S |
Molecular Weight |
276.35 g/mol |
IUPAC Name |
potassium;3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate |
InChI |
InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
JCBZJHANNRVJQV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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